

# Application Notes and Protocols for GB1908 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GB1908    |           |
| Cat. No.:            | B15610784 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors.[1][2] These models feature gradients in oxygen, nutrients, and proliferative states, along with intricate cell-cell and cell-matrix interactions that are often absent in traditional 2D cell cultures.[1][3] Consequently, 3D models offer a more predictive platform for evaluating the efficacy of novel therapeutic agents.[4][5]

**GB1908** is a potent, selective, and orally active small molecule inhibitor of Galectin-1 (Gal-1). [6][7][8] Gal-1, a  $\beta$ -galactoside-binding lectin, is overexpressed in various cancers and contributes to tumor progression through mechanisms including the promotion of T-cell apoptosis and the creation of an immunosuppressive tumor microenvironment.[4][9][10] By inhibiting Gal-1, **GB1908** has been shown to attenuate T-cell apoptosis and reduce the secretion of immunosuppressive cytokines, suggesting its potential as a promising anti-cancer therapeutic.[4][10][11]

These application notes provide a comprehensive guide for utilizing **GB1908** in 3D cell culture models to assess its anti-tumor activity. The detailed protocols below cover spheroid formation, treatment with **GB1908**, and subsequent analysis of cell viability, apoptosis, and cytokine production.



## **Mechanism of Action of GB1908**

**GB1908** selectively targets the carbohydrate recognition domain of Galectin-1, thereby inhibiting its downstream effects.[4][10][11] The primary mechanisms of action relevant to cancer therapy include:

- Inhibition of T-cell Apoptosis: Galectin-1 secreted by tumor cells can induce apoptosis in activated T-cells, allowing the tumor to evade immune surveillance.[9][12] **GB1908** blocks this interaction, thereby protecting T-cells from Gal-1-induced cell death.[4]
- Modulation of the Tumor Microenvironment: Galectin-1 contributes to an immunosuppressive microenvironment by promoting the secretion of cytokines such as IL-10. GB1908 has been shown to reduce the production of such immunosuppressive cytokines.[10]
- Potential Impact on Signaling Pathways: Galectin-1 has been implicated in the activation of signaling pathways that promote cancer cell proliferation and survival, including the ERK and NF-kB pathways.[13][14][15][16] While direct modulation of these pathways by **GB1908** is an area of ongoing research, its inhibition of Galectin-1 is expected to impact these downstream signaling events.

## **Data Presentation**

Table 1: In Vitro Activity of GB1908

| Parameter                    | Species                     | Value  | Reference |
|------------------------------|-----------------------------|--------|-----------|
| Ki (Galectin-1)              | Human                       | 57 nM  | [6][8]    |
| Ki (Galectin-1)              | Mouse                       | 72 nM  | [6][8]    |
| Selectivity                  | >50-fold over<br>Galectin-3 | [6][8] |           |
| IC50 (Jurkat cell apoptosis) | 850 nM                      | [7][8] | _         |

# Table 2: Hypothetical Effect of GB1908 on Tumor Spheroid Viability



| Cell Line                | Treatment | Concentration<br>(μM) | Spheroid<br>Volume<br>Reduction (%) | ATP Level<br>Reduction (%) |
|--------------------------|-----------|-----------------------|-------------------------------------|----------------------------|
| Lung Cancer<br>(A549)    | Vehicle   | -                     | 0                                   | 0                          |
| GB1908                   | 1         | 15                    | 20                                  |                            |
| GB1908                   | 5         | 40                    | 55                                  |                            |
| GB1908                   | 10        | 65                    | 75                                  |                            |
| Breast Cancer<br>(MCF-7) | Vehicle   | -                     | 0                                   | 0                          |
| GB1908                   | 1         | 10                    | 18                                  |                            |
| GB1908                   | 5         | 35                    | 50                                  | <del>-</del>               |
| GB1908                   | 10        | 60                    | 70                                  | <del>-</del>               |

# **Experimental Protocols**

## **Protocol 1: 3D Tumor Spheroid Formation**

This protocol describes the formation of 3D tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

#### Materials:

- Cancer cell line of interest (e.g., A549, MCF-7)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Ultra-low attachment 96-well round-bottom plates



· Hemocytometer or automated cell counter

#### Procedure:

- Culture cells in standard 2D flasks to approximately 80% confluency.
- Wash cells with PBS and detach them using Trypsin-EDTA.
- Neutralize trypsin with complete medium and centrifuge the cell suspension.
- Resuspend the cell pellet in complete medium and perform a cell count.
- Dilute the cell suspension to a final concentration of 1 x 104 to 5 x 104 cells/mL, depending on the cell line's aggregation properties.
- Add 100 μL of the cell suspension to each well of a 96-well ULA plate.
- Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
- Incubate the plate at 37°C in a humidified incubator with 5% CO<sub>2</sub> for 48-72 hours until compact spheroids are formed.

## **Protocol 2: GB1908 Treatment of 3D Tumor Spheroids**

#### Materials:

- GB1908 (stock solution in DMSO)
- Complete cell culture medium
- 3D tumor spheroids in ULA plates

#### Procedure:

• Prepare serial dilutions of **GB1908** in complete cell culture medium from the stock solution. A suggested starting concentration range is 0.1  $\mu$ M to 10  $\mu$ M.[8] Include a vehicle control (DMSO) at the same final concentration as the highest **GB1908** concentration.



- Carefully remove 50 μL of the conditioned medium from each well containing a spheroid.
- Add 50 μL of the prepared **GB1908** dilutions or vehicle control to the respective wells.
- Incubate the spheroids for a predetermined duration (e.g., 72 hours, 5 days, or 7 days), depending on the experimental endpoint.

## **Protocol 3: Spheroid Viability and Growth Assessment**

- A. Spheroid Size Measurement:
- Image the spheroids at regular intervals (e.g., every 24 or 48 hours) using an inverted microscope with a camera.
- Measure the major and minor diameters of each spheroid using image analysis software (e.g., ImageJ).
- Calculate the spheroid volume using the formula: Volume =  $(\pi/6)$  x (major diameter) x (minor diameter)<sup>2</sup>.
- B. ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D):

This assay quantifies the amount of ATP, which is an indicator of metabolically active cells.

- Equilibrate the 96-well plate containing the spheroids and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
- Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 μL).
- Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
- Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.

## **Protocol 4: Immunofluorescence Staining for Apoptosis**



This protocol allows for the visualization of apoptotic markers (e.g., cleaved caspase-3) within the spheroids.

#### Materials:

- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody (e.g., anti-cleaved caspase-3)
- Fluorescently labeled secondary antibody
- Nuclear counterstain (e.g., DAPI)
- · Mounting medium

#### Procedure:

- Gently collect spheroids and wash with PBS.
- Fix the spheroids with 4% PFA for 1-2 hours at room temperature.
- Wash the spheroids three times with PBS.
- Permeabilize with permeabilization buffer for 30-60 minutes.
- Wash three times with PBS.
- Block non-specific binding with blocking buffer for 1-2 hours.
- Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
- Wash three times with PBS.
- Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 2-4 hours at room temperature, protected from light.



- Wash three times with PBS.
- Counterstain with DAPI for 15-30 minutes.
- · Wash with PBS.
- Mount the spheroids on a slide with mounting medium and image using a confocal microscope.

# Protocol 5: Cytokine Profiling of Co-culture Supernatants

This protocol is for a co-culture model of tumor spheroids and immune cells (e.g., T-cells) to assess the immunomodulatory effects of **GB1908**.

#### Materials:

- Tumor spheroids
- Isolated human T-cells
- · Complete cell culture medium
- GB1908
- Cytokine analysis kit (e.g., LEGENDplex™, Luminex)

### Procedure:

- · Generate tumor spheroids as described in Protocol 1.
- Isolate T-cells from peripheral blood mononuclear cells (PBMCs).
- Add a defined number of T-cells to the wells containing the tumor spheroids.
- Treat the co-cultures with GB1908 or vehicle control as described in Protocol 2.



- After the desired incubation period (e.g., 48-72 hours), carefully collect the culture supernatant.
- Centrifuge the supernatant to remove any cells or debris.
- Analyze the supernatant for the presence of various cytokines (e.g., IL-2, IFN- $\gamma$ , TNF- $\alpha$ , IL-10) using a multiplex immunoassay according to the manufacturer's instructions.

## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Galectin-1 signaling pathway and the inhibitory action of GB1908.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating **GB1908** in 3D cell culture.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. atlantisbioscience.com [atlantisbioscience.com]

## Methodological & Application





- 4. Pharmacological Characterization of GB1908, a Selective Galectin-1 Carbohydrate Binding Domain Inhibitor for the Treatment of Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to develop A 3D tumor model for drug testing applications PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Galectin-1 in Cancer Progression, and Synthetic Multivalent Systems for the Study of Galectin-1 [mdpi.com]
- 13. Extracellular signal-regulated kinase 8-mediated NF-κB activation increases sensitivity of human lung cancer cells to arsenic trioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extracellular signal-regulated kinase 8-mediated NF-κB activation increases sensitivity of human lung cancer cells to arsenic trioxide PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inactivation of EGFR/ERK/NF-κB signalling associates with radiosensitizing effect of 18β-glycyrrhetinic acid on progression of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An NF-κB–Independent and Erk1/2-Dependent Mechanism Controls CXCL8/IL-8 Responses of Airway Epithelial Cells to Cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for GB1908 in 3D Cell Culture Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610784#using-gb1908-in-a-3d-cell-culture-model]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com